3,5-Di-tert-butylbenzyl Alcohol
Overview
Description
“3,5-Di-tert-butylbenzyl Alcohol” is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.36 . It appears as a white to almost white powder or crystal .
Chemical Reactions Analysis
While specific chemical reactions involving “3,5-Di-tert-butylbenzyl Alcohol” are not available, it’s important to note that alcohols, in general, can undergo a variety of reactions. These include dehydration to form alkenes, oxidation to form aldehydes, ketones, or carboxylic acids, and substitution to form alkyl halides .
Physical And Chemical Properties Analysis
“3,5-Di-tert-butylbenzyl Alcohol” is a solid at 20°C . . The melting point ranges from 59.0 to 63.0°C .
Scientific Research Applications
Antioxidant and Stabilizer Applications :
- 3,5-Di-tert-butylbenzyl Alcohol derivatives, specifically 1,3,5-tris(4-hydroxy-3,5-di-tert-butylbenzyl)cyanuric acid, have been designed as antioxidants for polyolefins. Their transformation during reactions with tert-butylperoxyls and the impact on the oxidation of tetralin and isotactic polypropylene have been studied (Lerchová & Pospíšil, 1974).
Catalytic Applications :
- The compound has been used in solid-phase catalytic oxidation systems, such as the transformation of 2-hydroxy-3,5-di-tert-butylbenzyl alcohol to 2-hydroxy-3,5-di-tert-butylbenzaldehyde using MnO2-NaOH, demonstrating its potential in catalytic processes (Dokukina et al., 1994).
Chromatographic Applications :
- 4-hydroxy-3,5-di-tert-butylbenzyl alcohol (HBBA) has been evaluated as a combined antioxidant tail-reducer for packed-column gas-liquid chromatography. Its efficiency in surface deactivation of chromatographic supports has been studied, offering insights into its potential use in analytical chemistry (Evans & Pearmain, 1991).
Complex Formation and Molecular Interaction Studies :
- Research on the structure of the 4-tert-butylbenzyl alcohol–β-cyclodextrin complex has shed light on the geometric features of β-cyclodextrin dimeric complexes, which is significant for understanding molecular interactions in various chemical and biological processes (Mentzafos et al., 1991).
Polymer Science :
- The compound has been studied in the context of polymer science, particularly in the polymerization behavior of monomeric antioxidants like 3,5-di-tert-butyl-4-hydroxy-benzylmethacrylate. Such studies are crucial for the development of new polymer materials with enhanced properties (Munteanu et al., 1985).
Synthetic Chemistry :
- In synthetic chemistry, the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine has been explored to synthesize benzoxazole derivatives, demonstrating the compound's utility in organic synthesis and chemical transformations (Salehzadeh & Nematollahi, 2014).
Material Science :
- In material science, research on the melt-grafting of maleimides with 3,5-di-tert-butyl-4-hydroxybenzyl alcohol onto polypropylene highlights its application in modifying material properties, particularly in enhancing the antioxidant properties of polymers (Kim & Lee, 2003).
properties
IUPAC Name |
(3,5-ditert-butylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHRNYPVNFGNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506016 | |
Record name | (3,5-Di-tert-butylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butylbenzyl Alcohol | |
CAS RN |
77387-57-6 | |
Record name | (3,5-Di-tert-butylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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